![molecular formula C10H13NO2 B14869552 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system combining a furan and an azepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one can be achieved through multicomponent reactions. One common method involves the use of a one-pot, three-component reaction. This typically includes the reaction of a suitable aldehyde, a cyclic diketone, and an amine under catalytic conditions. For example, a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 minutes .
Industrial Production Methods
The use of green solvents such as ethanol and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ring system or reduce any present carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Aplicaciones Científicas De Investigación
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-4H-chromene derivatives: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Pyrazole derivatives: These compounds also feature a fused ring system and are known for their pharmacological activities
Uniqueness
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is unique due to its specific ring fusion and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H13NO2/c1-10(2)5-8-7(3-4-13-8)9(12)11-6-10/h3-4H,5-6H2,1-2H3,(H,11,12) |
Clave InChI |
WJKLPKKLLAUKSG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CO2)C(=O)NC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



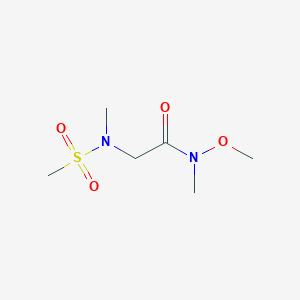
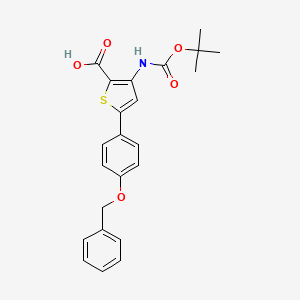



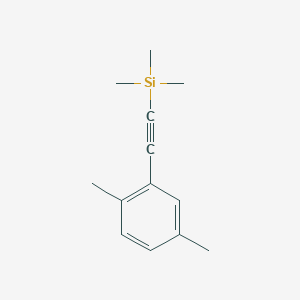
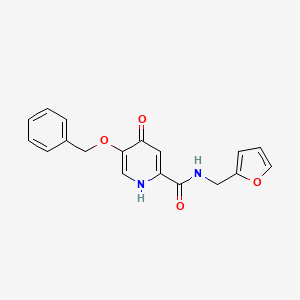
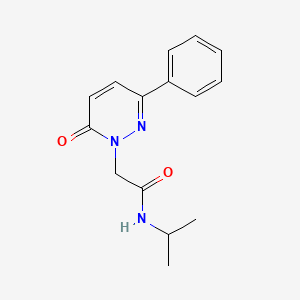
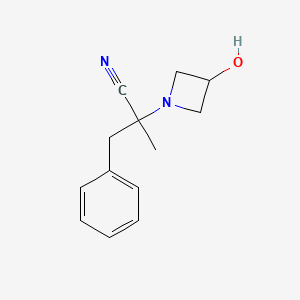
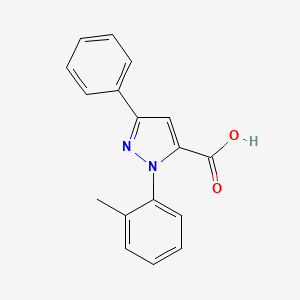
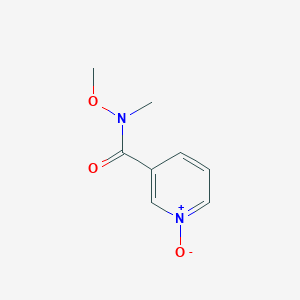
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)

